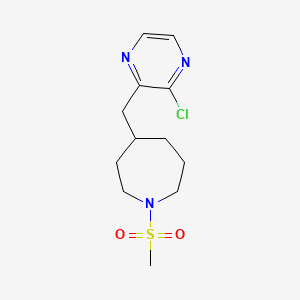
4-(3-Chloro-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
Overview
Description
4-(3-Chloro-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane (CPMSA) is a synthetic compound that has been studied for its potential applications in scientific research and lab experiments. CPMSA is a colorless, odorless, and non-toxic powder with a melting point of 55-57°C and a boiling point of 141-143°C. It is soluble in water, dimethyl sulfoxide (DMSO), and ethanol, and insoluble in acetone, chloroform, and ethyl acetate. CPMSA is a versatile compound that has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Structural Insights : Research demonstrates various synthesis methods and structural analyses for compounds related to 4-(3-Chloro-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane. For instance, studies have explored the synthesis of related compounds using methanesulfonyl chloride, highlighting the formation and transformation of different functional groups (Upadhyaya et al., 1997). Additionally, investigations into the sulfonylation of alcohols using methanesulfonyl chloride have been conducted, showcasing practical applications in synthesis (Tanabe et al., 1995).
Chemical Transformations and Ring Expansions : The reactivity of methanesulfonyl groups and their role in chemical transformations and ring expansions have been a subject of study. Research has detailed the activation of hydroxyl groups towards nucleophilic substitution via reaction with methanesulfonyl chloride (Khoroshunova et al., 2021). This highlights the potential of methanesulfonyl compounds in facilitating various chemical processes.
Molecular Interactions and Reactions : Studies have also focused on the molecular interactions and reactions involving methanesulfonyl and related compounds. For example, research has been conducted on the reactivity of methanesulfonyl group on certain triazines towards nucleophiles (Ledenyova et al., 2016). Such studies provide valuable insights into the versatile nature of these compounds in chemical reactions.
Application in Ionic Liquids : The use of azepane, a compound structurally related to this compound, has been researched in the synthesis of new ionic liquids. This research explores the transformation of azepane into various tertiary amines and quaternary azepanium salts, demonstrating its potential application in green chemistry (Belhocine et al., 2011).
Spectroscopic and Structural Studies : Extensive spectroscopic and structural studies on compounds containing methanesulfonyl groups have been carried out. For instance, research on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes provides detailed insights into the structural and spectral properties of these compounds, contributing to our understanding of their chemical behavior (Pettinari et al., 1995).
properties
IUPAC Name |
4-[(3-chloropyrazin-2-yl)methyl]-1-methylsulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-7-2-3-10(4-8-16)9-11-12(13)15-6-5-14-11/h5-6,10H,2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICWTSQMZHPEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(CC1)CC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




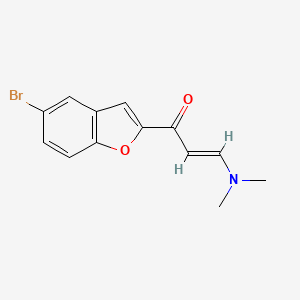
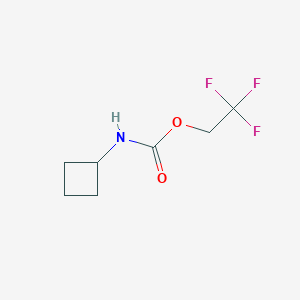

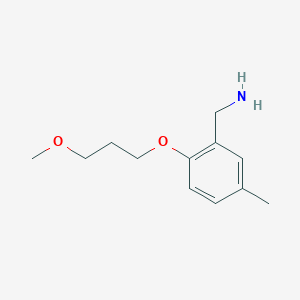

![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)

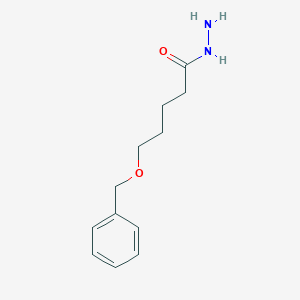
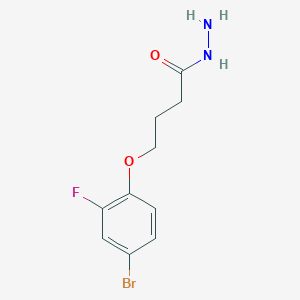
![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)

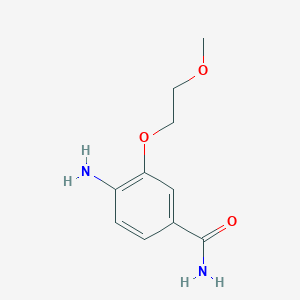
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)